Target Receptor Affinity: Tramadol Exhibits a >700-fold Lower Affinity for the µ-Opioid Receptor Compared to Its Active Metabolite (+)-M1
At the cloned human µ-opioid receptor, the parent compound (±)-tramadol has a weak binding affinity (Ki = 2.4 µM), which is approximately 700 times lower than that of its active metabolite, (+)-O-desmethyltramadol (M1), which displays a Ki of 3.4 nM [1]. For context, the binding affinity of morphine in a comparable assay is reported as 7.1 nM [2]. This stark difference in affinity highlights the critical role of metabolic activation for the opioid component of tramadol's analgesic effect.
| Evidence Dimension | Binding Affinity at Human µ-Opioid Receptor (Ki) |
|---|---|
| Target Compound Data | (±)-Tramadol: 2.4 µM (2400 nM); (+)-M1 Metabolite: 3.4 nM |
| Comparator Or Baseline | Morphine: 7.1 nM [2] |
| Quantified Difference | (+)-M1 is ~700-fold more potent than tramadol; (+)-M1 is ~2-fold more potent than morphine. |
| Conditions | Membranes from stably transfected Chinese hamster ovary (CHO) cells expressing the cloned human µ-opioid receptor [1]. |
Why This Matters
This data demonstrates that tramadol's intrinsic opioid activity is negligible; its analgesic efficacy is contingent on CYP2D6-mediated conversion to (+)-M1, making it a prodrug with significant pharmacogenetic implications.
- [1] Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human µ-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362, 116-121. View Source
- [2] Codd, E. E., Shank, R. P., Schupsky, J. J., & Raffa, R. B. (1995). Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: structural determinants and role in antinociception. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1263-1270. View Source
